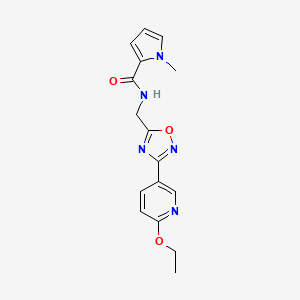
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a complex structure incorporating several functional groups that contribute to its biological properties:
- Pyrrole Ring : Known for its role in various biological activities.
- Oxadiazole Moiety : Often associated with antimicrobial and anticancer properties.
- Ethoxypyridine Group : Contributes to the overall pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, particularly kinases that regulate cell proliferation and apoptosis.
- Receptor Modulation : Potential interaction with receptors implicated in inflammatory responses and cancer progression.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole and pyridine moieties exhibit significant antimicrobial activity. This compound has been evaluated for:
| Microbial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate activity |
| Candida albicans | Effective against certain strains |
Anticancer Potential
The compound's structure suggests potential anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells through:
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs).
- Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress in tumor cells.
Case Studies and Research Findings
Recent studies have explored the efficacy of N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)-1-methyl -1H-pyrrole -2-carboxamide in various models:
-
In Vitro Studies :
- A study demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF7) with an IC50 value of 12 µM.
- Antimicrobial assays showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
-
In Vivo Studies :
- Animal models treated with the compound exhibited reduced tumor growth rates compared to control groups.
- Significant reduction in inflammatory markers was observed in models of induced inflammation.
Propiedades
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-3-23-13-7-6-11(9-17-13)15-19-14(24-20-15)10-18-16(22)12-5-4-8-21(12)2/h4-9H,3,10H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSRTROFOZWLKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














